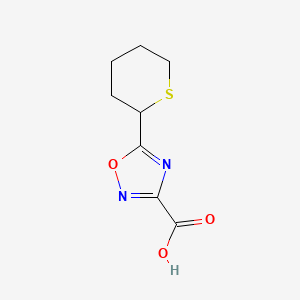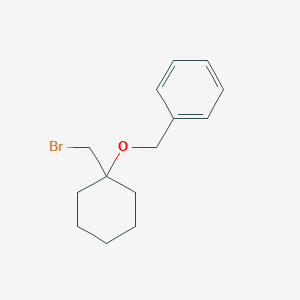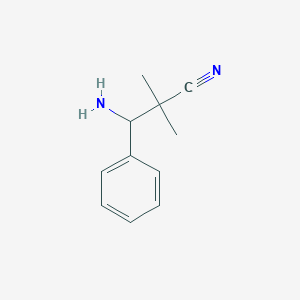
2-(Azepan-2-yl)-1-(oxolan-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azepan-2-yl)-1-(oxolan-3-yl)ethan-1-one is an organic compound that features both an azepane ring and an oxolane ring. The azepane ring is a seven-membered nitrogen-containing ring, while the oxolane ring is a five-membered oxygen-containing ring. This compound is of interest due to its unique structure, which can impart specific chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-2-yl)-1-(oxolan-3-yl)ethan-1-one typically involves the following steps:
Formation of the Azepane Ring: This can be achieved through the cyclization of a suitable precursor, such as a linear amine, under acidic or basic conditions.
Formation of the Oxolane Ring: The oxolane ring can be synthesized via the cyclization of a diol or an epoxide precursor.
Coupling of the Rings: The azepane and oxolane rings can be coupled through a series of reactions, such as nucleophilic substitution or addition reactions, to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Azepan-2-yl)-1-(oxolan-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or sulfonates can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(Azepan-2-yl)-1-(oxolan-3-yl)ethan-1-one has various applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(Azepan-2-yl)-1-(oxolan-3-yl)ethan-1-one depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
Pathway Modulation: The compound could influence various biochemical pathways, affecting cellular processes such as metabolism, proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-2-yl)-1-(oxolan-3-yl)ethan-1-one: Similar structure but with a six-membered piperidine ring instead of the seven-membered azepane ring.
2-(Azepan-2-yl)-1-(tetrahydrofuran-3-yl)ethan-1-one: Similar structure but with a tetrahydrofuran ring instead of the oxolane ring.
Uniqueness
2-(Azepan-2-yl)-1-(oxolan-3-yl)ethan-1-one is unique due to the combination of the azepane and oxolane rings, which can impart distinct chemical and physical properties
Properties
Molecular Formula |
C12H21NO2 |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
2-(azepan-2-yl)-1-(oxolan-3-yl)ethanone |
InChI |
InChI=1S/C12H21NO2/c14-12(10-5-7-15-9-10)8-11-4-2-1-3-6-13-11/h10-11,13H,1-9H2 |
InChI Key |
MNDVKYLLQVRXAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(NCC1)CC(=O)C2CCOC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


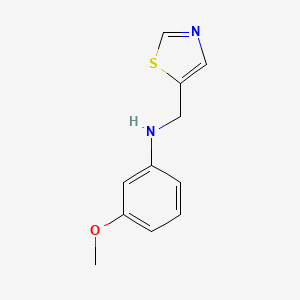
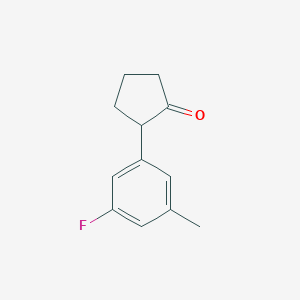

![2-[(3-Methylcyclopentyl)amino]butan-1-ol](/img/structure/B13317376.png)
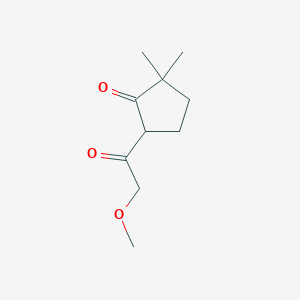
![N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B13317384.png)

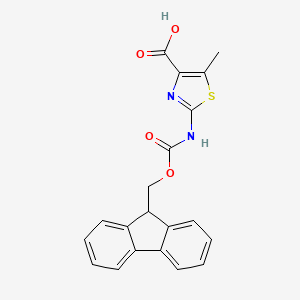
![3-[(Azetidin-3-yloxy)methyl]-5-methylpyridine](/img/structure/B13317393.png)
![4-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline](/img/structure/B13317408.png)
